2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole
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Overview
Description
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is a complex organic compound that features both thiophene and indole moieties Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with indole precursors. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene moiety . Subsequent cyclization and functional group modifications yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The indole moiety can be reduced under specific conditions to yield tetrahydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be used, often employing aluminum chloride as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various alkyl or acyl groups onto the indole or thiophene rings.
Scientific Research Applications
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is not fully understood, but it likely involves interactions with various molecular targets. The indole moiety can bind to multiple receptors, influencing cellular pathways related to inflammation, cancer, and microbial growth . The thiophene ring may contribute to the compound’s electronic properties, enhancing its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxides and thiophene sulfones share the thiophene ring but differ in their oxidation states.
Indole Derivatives: Indole-3-acetic acid and other indole-based compounds have similar core structures but different functional groups.
Uniqueness
2-(Thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole is unique due to its combination of thiophene and indole moieties, which confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-(thiophen-3-ylmethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-2-4-15-13(3-1)14-5-7-18(10-16(14)17-15)9-12-6-8-19-11-12/h1-4,6,8,11,17H,5,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKZJNFDBMJIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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